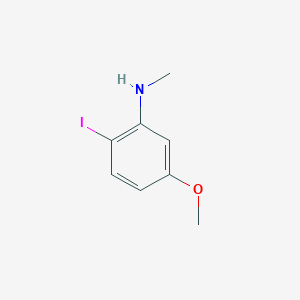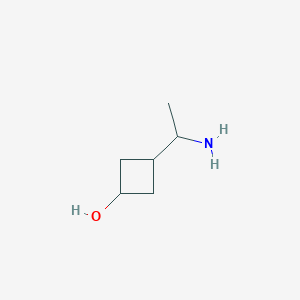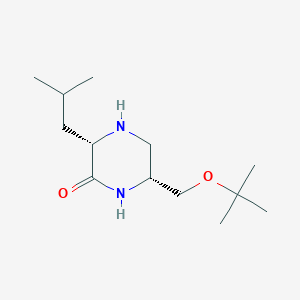
3-Bromo-4-(cyclohexyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(cyclohexyloxy)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the third position and a cyclohexyloxy group at the fourth position on the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cyclohexyloxy)benzoic acid typically involves the following steps:
Cyclohexyloxy Group Introduction: The cyclohexyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzoic acid with cyclohexanol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4-(cyclohexyloxy)benzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidized derivatives of the benzoic acid.
Reduction Products: Reduced forms of the compound, potentially altering the bromine atom or other functional groups.
Esters: Ester derivatives of the benzoic acid.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 3-Bromo-4-(cyclohexyloxy)benzoic acid can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology and Medicine:
Pharmaceutical Research: The compound can be explored for its potential biological activity and therapeutic applications.
Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: Potential use as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(cyclohexyloxy)benzoic acid depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The cyclohexyloxy group can enhance the compound’s lipophilicity, potentially affecting its cellular uptake and distribution.
Comparación Con Compuestos Similares
- 3-Bromo-4-hydroxybenzoic acid
- 4-Bromo-2-hydroxybenzoic acid
- 3-Bromo-4-methylbenzoic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxy, methyl, cyclohexyloxy) on the benzoic acid ring.
- Reactivity: Variations in reactivity due to the nature and position of substituents.
- Applications: Each compound may have unique applications based on its specific chemical properties.
3-Bromo-4-(cyclohexyloxy)benzoic acid stands out due to the presence of the cyclohexyloxy group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
1131594-47-2 |
|---|---|
Fórmula molecular |
C13H15BrO3 |
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
3-bromo-4-cyclohexyloxybenzoic acid |
InChI |
InChI=1S/C13H15BrO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) |
Clave InChI |
YIZUJLANJZAYTB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[b]thiophene-4-carboxamide](/img/structure/B11925207.png)





![3-Aminopyrazolo[1,5-a]pyridin-6-ol](/img/structure/B11925255.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)


amine](/img/structure/B11925299.png)
